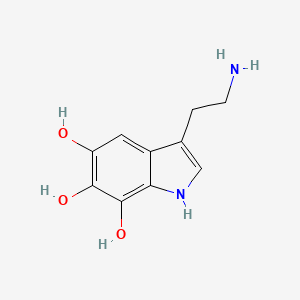
3-(2-Aminoethyl)-1H-indole-5,6,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1H-indole-5,6,7-triol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5,6,7-triol typically involves the reaction of indole derivatives with appropriate reagents to introduce the aminoethyl group and hydroxyl groups at the desired positions. One common method involves the use of 3-(2-(Aminoethyl)-indol-4-ol derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5,6,7-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted indole derivatives.
科学的研究の応用
3-(2-Aminoethyl)-1H-indole-5,6,7-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role as a neurotransmitter and its interactions with biological receptors.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5,6,7-triol involves its interaction with specific molecular targets and pathways. It is known to activate serotonin receptors and trace amine-associated receptors, which regulate the activity of dopaminergic, serotonergic, and glutamatergic systems . This compound can also act as an antioxidant, protecting lipids and proteins from peroxidation .
類似化合物との比較
Similar Compounds
Tryptamine: Shares a similar indole structure and is also a neurotransmitter.
Serotonin: Another indole derivative with similar biological activities.
Melatonin: Structurally similar and plays a role in regulating sleep and circadian rhythms.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5,6,7-triol is unique due to the presence of three hydroxyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
55206-15-0 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-indole-5,6,7-triol |
InChI |
InChI=1S/C10H12N2O3/c11-2-1-5-4-12-8-6(5)3-7(13)9(14)10(8)15/h3-4,12-15H,1-2,11H2 |
InChIキー |
WCBXNFQMMFUFRX-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CNC2=C(C(=C1O)O)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
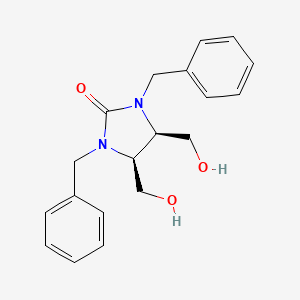
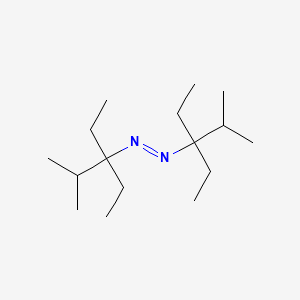


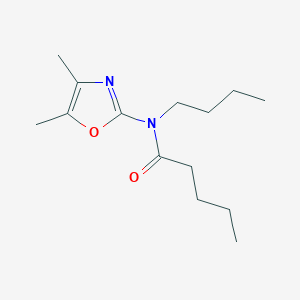
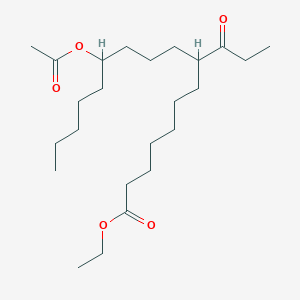

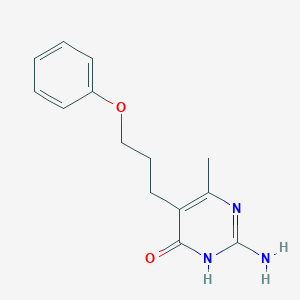
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)

